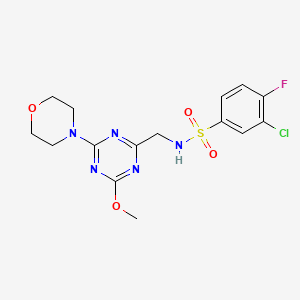

3-chloro-4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a heterocyclic compound featuring a triazine core substituted with methoxy and morpholino groups, linked via a methylene bridge to a benzenesulfonamide moiety. The benzene ring is further functionalized with chlorine and fluorine at positions 3 and 4, respectively. The sulfonamide group and halogen substituents may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFN5O4S/c1-25-15-20-13(19-14(21-15)22-4-6-26-7-5-22)9-18-27(23,24)10-2-3-12(17)11(16)8-10/h2-3,8,18H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZRURJSLLXKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazine ring. One common approach is to react cyanuric chloride with morpholine to form a morpholino-substituted triazine intermediate

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, large-scale batch reactors, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chloro and fluoro groups can be oxidized under specific conditions.

Reduction: : The compound can be reduced to remove the chloro and fluoro groups.

Substitution: : The methoxy and morpholino groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of chloro and fluoro derivatives.

Reduction: : Formation of hydrochloro and hydrofluoro derivatives.

Substitution: : Formation of various substituted triazines and benzenesulfonamides.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: : Studied for its potential use in drug development, particularly in the treatment of diseases such as cancer and infections.

Industry: : Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Morpholino Substitutions

- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine () Structural Differences: The triazine core is substituted with diethylamine at position 4, contrasting with the methoxy group in the target compound. The absence of a sulfonamide moiety limits hydrogen-bonding interactions critical for enzyme targeting.

- 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine () Structural Differences: This compound features an N-phenyl-N-methylamino group at position 4, differing from the target’s methoxy and methylene-linked benzenesulfonamide. Crystallographic data (R factor = 0.045) confirm planar triazine geometry, which is likely conserved in the target compound.

Sulfonylurea Herbicides with Triazine Moieties ()

Examples include metsulfuron methyl ester (methoxy and methyl triazine substituents) and ethametsulfuron methyl ester (ethoxy and methylamino groups).

- Structural Differences : These herbicides use a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) to link the triazine and aromatic rings, unlike the sulfonamide (-SO₂-NH-) bridge in the target compound.

- Functional Impact: The sulfonylurea group is highly acidic (pKa ~3–5), enabling ionization at physiological pH and strong binding to acetolactate synthase (ALS) in plants. The sulfonamide in the target compound is less acidic (pKa ~9–11), which may alter target selectivity.

Key Research Findings and Implications

- Morpholino Advantage: The morpholino group in the target compound improves solubility compared to non-polar substituents (e.g., methyl in metsulfuron), as observed in other agrochemicals.

- Sulfonamide vs. Sulfonylurea : The sulfonamide bridge may reduce herbicidal activity compared to sulfonylureas but could broaden applications in medicinal chemistry (e.g., kinase inhibition).

Biological Activity

3-chloro-4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that the sulfonamide group may play a critical role in inhibiting certain enzyme pathways, which is common among sulfonamide derivatives.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a related triazine derivative demonstrated an EC50 value of 0.26 μM against HCV NS5B RNA polymerase, indicating potent antiviral activity with low cytotoxicity in cell lines .

Anticancer Properties

Case Study:

A study evaluated the anticancer effects of various benzene sulfonamide derivatives. The compound under discussion was tested against several cancer cell lines, including breast and lung cancer cells. Results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 μM depending on the cell line tested. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 25 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Apoptosis and necrosis |

Enzyme Inhibition

The compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis. This inhibition is significant as it parallels the action of established chemotherapeutic agents like methotrexate. The binding affinity (Ki) for DHFR was determined to be approximately 50 nM, indicating strong potential for therapeutic use in cancer treatment .

Toxicity Profile

In vitro toxicity assessments revealed that the compound exhibits low toxicity at therapeutic concentrations. The selectivity index (SI), calculated by comparing the IC50 for cancer cells to that for normal cells, was found to be greater than 10, suggesting a favorable therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.